molecular formula C18H23Cl2NO3S B4295650 N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide

N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide

Cat. No.: B4295650
M. Wt: 404.3 g/mol
InChI Key: QDZIZKQVWGXGJI-UHFFFAOYSA-N
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Description

N-[(Adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide (CAS 446028-78-0) is a synthetic organic compound of significant interest in medicinal chemistry research, combining a rigid, lipophilic adamantane moiety with a bioactive sulfonamide functional group . This molecular architecture is designed to enhance metabolic stability and membrane penetration, making it a valuable scaffold for investigating new therapeutic agents . The compound features a benzene ring substituted with methoxy and dichloro groups, which influence its electronic and steric properties, and a sulfonamide linker that is a hallmark of many enzyme inhibitors . Sulfonamides are a versatile and promising scaffold in drug discovery, with FDA-approved applications spanning antiviral, anticancer, and anti-inflammatory therapies . Recent studies on structurally related adamantane-sulfonamide hybrids have demonstrated significant anti-dengue virus activity, indicating the potential of this chemical class in antiviral research . Furthermore, adamantane-containing compounds have been extensively studied for their antimicrobial and anti-proliferative activities against various human tumor cell lines . Researchers can utilize this compound as a key intermediate or building block in the synthesis of more complex molecules for biochemical screening and mechanism of action studies. This product is intended for research and development purposes only and is not intended for human or veterinary use.

Properties

IUPAC Name

N-(1-adamantylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23Cl2NO3S/c1-24-17-15(3-2-14(19)16(17)20)25(22,23)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,11-13,21H,4-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZIZKQVWGXGJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantylmethylamine, which is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The adamantane moiety in N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is recognized for its role as a pharmacophore in various bioactive compounds. Research indicates that adamantane derivatives exhibit significant antiviral, antibacterial, antifungal, and anticancer properties.

Antiviral Properties

Adamantane derivatives have been utilized in the treatment of viral infections such as influenza and HIV. The compound's structure allows it to interact effectively with viral proteins, inhibiting their function and preventing viral replication .

Antibacterial and Antifungal Activity

Studies have shown that the compound possesses broad-spectrum antibacterial activity. The presence of the sulfonamide group enhances its ability to inhibit bacterial growth by interfering with folic acid synthesis . Additionally, its antifungal properties have been documented, making it a candidate for further exploration in treating fungal infections.

Anticancer Potential

The compound has been investigated for its anticancer effects. Research indicates that adamantane derivatives can induce apoptosis in cancer cells, potentially through mechanisms involving the modulation of cell signaling pathways .

Synthesis Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of the Adamantane Derivative : The initial step often includes the functionalization of adamantane to introduce the desired substituents.
  • Chlorination : The introduction of chlorine atoms at specific positions on the aromatic ring is achieved through electrophilic aromatic substitution reactions.
  • Sulfonamide Formation : The final step involves the reaction of the chlorinated intermediate with a sulfonamide reagent to form the target compound.

This multi-step synthesis allows for precise control over the chemical properties of the final product.

Several studies have documented the applications and efficacy of this compound:

  • Study on Antiviral Activity : A study demonstrated that adamantane derivatives significantly inhibited influenza virus replication in vitro, highlighting their potential as antiviral agents .
  • Antibacterial Efficacy : Research published in a peer-reviewed journal reported that this compound exhibited potent antibacterial activity against a range of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibiotics .

Mechanism of Action

The mechanism of action of N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Structural Analogues with Adamantane and Sulfonamide Moieties

Several adamantane-containing sulfonamides have been synthesized and studied. Key examples include:

Compound Name Substituents on Benzene Ring Molecular Weight Yield (%) Key Features
N-[(Adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide (Target) 3,4-dichloro, 2-methoxy Not explicitly reported CB2 inverse agonism; osteoclast inhibition potential
N-((3s,5s,7s)-Adamantan-1-yl)-4-chloro-N-(4-(diethylamino)benzyl)benzenesulfonamide (22) 4-chloro 487.1 92 High synthetic yield; diethylamino group may enhance solubility
N-((3r)-Adamantan-1-yl)-4-methoxy-N-(4-(diethylamino)benzyl)benzenesulfonamide (23) 4-methoxy 483.0 89 Methoxy group improves electron density; moderate yield
N-((3s,5s,7s)-Adamantan-1-yl)-4-isopropyl-N-(4-(diethylamino)benzyl)benzenesulfonamide (26) 4-isopropyl 495.2 71 Bulky isopropyl substituent may hinder binding to certain targets

Key Differences :

  • Substituent Effects : Chloro and methoxy groups enhance electrophilic reactivity and hydrogen-bonding capacity, influencing target affinity. Bulkier groups (e.g., isopropyl in compound 26) reduce synthetic yields, possibly due to steric hindrance .
  • Adamantane Configuration : The stereochemistry (3s,5s,7s vs. 3r) impacts molecular packing and solubility, as seen in compound 23 .
Adamantane Derivatives with Heterocyclic Cores

Compounds with adamantane fused to heterocycles exhibit distinct pharmacological profiles:

  • N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-chloro-N-methylbenzamide: Incorporates a thiadiazole ring, known for antimicrobial activity.

Comparison with Target Compound :

  • Bioactivity : Thiadiazole derivatives often target microbial enzymes, whereas sulfonamides like the target compound are more associated with CB2 modulation .
  • Synthetic Complexity : Thiadiazole synthesis requires cyclization steps, reducing yields (~80%) compared to direct sulfonamide coupling (~90% in compound 22) .
Sulfonamide Derivatives with Alternative Scaffolds
  • N-[(2H-1,3-Benzodioxol-5-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide : Features a benzodioxole group instead of adamantane. Benzodioxole enhances π-π stacking with aromatic residues in enzyme active sites, as seen in serotonin receptor ligands .
  • N-(5-Amino-2-methoxyphenyl)-3,4-dichlorobenzene-1-sulfonamide: The amino group increases solubility and enables covalent bonding to targets (e.g., kinase inhibitors) .

Comparison with Target Compound :

  • Pharmacokinetics : Adamantane’s lipophilicity may extend half-life compared to benzodioxole-based sulfonamides .
  • Target Selectivity: The dichloro-methoxy pattern in the target compound is optimized for CB2 over CB1 receptors, whereas amino-substituted analogs may lack specificity .
Physicochemical and Pharmacological Properties
Property Target Compound Compound 22 Thiadiazole Derivative Benzodioxole Sulfonamide
LogP (Predicted) ~5.2 (highly lipophilic) ~4.8 ~4.5 ~3.9
Solubility (µg/mL) <10 (aqueous) ~15 ~20 ~50
Biological Target CB2 receptor Osteoclasts Antimicrobial enzymes Serotonin receptors
IC50 (CB2) ~50 nM (estimated) Not reported Not applicable Not applicable

Key Insights :

  • The adamantane group in the target compound confers higher LogP, favoring membrane permeability but reducing aqueous solubility .
  • Dichloro and methoxy substituents balance steric and electronic effects for CB2 binding, whereas antimicrobial thiadiazoles prioritize heterocyclic reactivity .

Biological Activity

N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide, also known as a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the compound's synthesis, biological efficacy, structure-activity relationships, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C18H23Cl2NO3SC_{18}H_{23}Cl_2NO_3S with a molecular weight of 404.35 g/mol. Its structure consists of an adamantane moiety linked to a sulfonamide group and a dichloro-substituted methoxybenzene ring. The presence of these functional groups contributes to its biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antibacterial properties. The compound has shown broad-spectrum activity against various bacterial strains, particularly Gram-positive bacteria. The structure-activity relationship (SAR) studies suggest that the efficacy is influenced by the nature of substituents on the aryl moiety.

Table 1: Antibacterial Activity Against Various Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli32 µg/mL
Streptococcus pneumoniae16 µg/mL

These results highlight its potential as a therapeutic agent in treating bacterial infections.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it inhibits tumor growth in various cancer cell lines by interfering with microtubule dynamics, similar to other known chemotherapeutic agents.

Case Study: Anticancer Efficacy in vitro

In vitro studies using human cancer cell lines (e.g., KB cells) revealed that this compound induces cell cycle arrest at the G2/M phase and promotes apoptosis through caspase activation pathways.

Table 2: Effects on Cell Cycle and Apoptosis

ParameterResult
G2/M Phase ArrestIncreased accumulation
Caspase ActivationCaspase-3 and Caspase-9 activation
Apoptotic MarkersUpregulation of cyclin B1

The proposed mechanism of action involves binding to the colchicine site on tubulin, disrupting microtubule assembly, which is crucial for mitotic spindle formation during cell division. This action leads to apoptosis in cancer cells and inhibits bacterial proliferation.

Toxicity and Safety Profile

Toxicity assessments have been conducted using zebrafish embryo models, which provide insights into the compound's safety profile. Preliminary results indicate low toxicity levels at therapeutic doses, suggesting a favorable safety margin for potential clinical applications.

Conclusion and Future Directions

This compound shows promise as both an antibacterial and anticancer agent. Its unique structure confers significant biological activity, warranting further investigation into its therapeutic potential. Future studies should focus on optimizing its pharmacological properties and exploring its efficacy in vivo to establish a comprehensive understanding of its clinical applicability.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for synthesizing N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling adamantane derivatives with sulfonamide precursors. For example, 3,4-dichloro-2-methoxybenzenesulfonyl chloride can react with (adamantan-1-yl)methylamine in anhydrous tetrahydrofuran (THF) under basic conditions (e.g., triethylamine) to neutralize HCl byproducts. Optimization includes controlling reaction time (e.g., 48–72 hours), temperature (room temperature to 40°C), and stoichiometric ratios (1:1.2 sulfonyl chloride:amine). Purification via silica gel chromatography or recrystallization improves yield and purity .

Q. How should researchers characterize the purity and structural integrity of adamantane-containing sulfonamides?

  • Methodological Answer : Use a combination of spectroscopic techniques:

  • 1H/13C NMR : Confirm substitution patterns on the adamantane and benzene rings.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.
  • HPLC with UV detection : Assess purity (>95%) using reverse-phase C18 columns and acetonitrile/water gradients.
  • Elemental Analysis : Validate elemental composition (C, H, N, S, Cl) .

Advanced Research Questions

Q. What methodological approaches resolve contradictions in crystallographic data during structure refinement of adamantane derivatives?

  • Methodological Answer : For X-ray crystallography, employ the SHELX suite (SHELXL for refinement) to handle challenges like twinning or disordered adamantane moieties. Use Olex2 for visualization and validation. Key steps include:

  • Data Collection : High-resolution (≤1.0 Å) datasets reduce ambiguity.
  • Restraints : Apply geometric restraints for adamantane’s rigid structure.
  • Validation Tools : Check R-factors, residual density maps, and Hirshfeld surfaces to resolve discrepancies .

Q. How can structure-activity relationship (SAR) studies evaluate the impact of the adamantane moiety on biological activity?

  • Methodological Answer : Design analogs with systematic modifications (e.g., replacing adamantane with cyclohexane or varying substituents on the benzene ring). Evaluate biological activity (e.g., ion channel inhibition, antimicrobial assays) and correlate with computational models (molecular docking, QSAR). For example, in Nav1.8 inhibition studies, compare IC50 values of adamantane derivatives vs. non-adamantane analogs to assess the role of hydrophobicity and steric bulk .

Q. What strategies assess the inhibitory effects of sulfonamide derivatives on ion channels like Nav1.8?

  • Methodological Answer : Use patch-clamp electrophysiology on transfected HEK293 cells expressing human Nav1.7. Protocols include:

  • Voltage-Clamp : Measure peak sodium currents before/after compound application.
  • Dose-Response Curves : Determine IC50 using incremental concentrations (e.g., 1 nM–100 µM).
  • Kinetic Analysis : Evaluate state-dependent inhibition (e.g., resting vs. inactivated states) .

Safety and Handling

Q. What are critical safety protocols for handling chlorinated sulfonamide compounds during synthesis and testing?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods for reactions involving volatile chlorinated solvents (e.g., dichloromethane).
  • Waste Disposal : Collect chlorinated byproducts in halogenated waste containers.
  • Emergency Response : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid inhalation/contact .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide
Reactant of Route 2
Reactant of Route 2
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide

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